molecular formula C20H24N2O2 B123177 Epiquinine CAS No. 572-60-1

Epiquinine

Cat. No.: B123177
CAS No.: 572-60-1
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-FEBSWUBLSA-N
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Description

Epiquinine is a stereoisomer of quinine, a well-known alkaloid derived from the bark of the Cinchona tree. Quinine has been historically significant for its antimalarial properties. This compound, specifically, is one of the threo epimers of quinine, and while it shares a similar molecular structure, it exhibits distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiquinine can be synthesized through the base-catalyzed epimerization of quinine. This process involves the conversion of quinine to this compound under basic conditions, typically using a strong base like sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of quinine from Cinchona bark, followed by its epimerization to this compound. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Comparison with Similar Compounds

  • Quinine
  • Quinidine
  • Epiquinidine
  • Cinchonidine
  • Cinchonine

Epiquinine’s distinct stereochemistry and its applications in stereoselective synthesis make it a compound of significant interest in both chemical and pharmaceutical research.

Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-FEBSWUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269906
Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)-
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72402-51-8, 572-60-1
Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiquinine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiquinine
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Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)-
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Record name (8α,9S)-6'-methoxycinchonan-9-ol
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Record name EPIQUININE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Molecular Formula: C20H25N2O2 * Molecular Weight:* 324.42 g/mol

A: Epiquinine derivatives, particularly 9-amino-9-deoxy-epiquinine and 9-thiourea this compound, have shown promise as organocatalysts in various asymmetric reactions. [, , , , , ] These catalysts have been successfully employed in:

  • Enantioselective Michael Additions: Facilitating the formation of carbon-carbon bonds with high enantioselectivity. [, , , , ]
  • Tandem Michael-Henry Reactions: Enabling the construction of complex bicyclic structures with excellent stereocontrol. []

A: Computational studies have been instrumental in understanding the conformational preferences of this compound and its derivatives. [, ] Molecular mechanics calculations have been used to analyze the binding interactions of this compound with ferriprotoporphyrin IX, providing insights into its potential mode of action. [] Further computational studies could be employed to develop QSAR models and guide the design of novel this compound-based catalysts or therapeutics. []

A: The stereochemistry at the C9 position significantly impacts the antimalarial activity of Cinchona alkaloids. [, , ] Quinine and quinidine, with the natural erythro configuration, exhibit significantly higher potency compared to their C9 epimers, this compound and epiquinidine, which possess the threo configuration. [, , ] This difference in activity is attributed to the specific spatial arrangement of functional groups influencing the interaction with potential molecular targets. [, ]

A: this compound, as a diastereomer of the well-known antimalarial quinine, has been a subject of research for decades. Early studies focused on its isolation, structural characterization, and comparison of its antimalarial activity to quinine and other Cinchona alkaloids. [, , ]

  • Crystal structure determination: Unveiling the three-dimensional structure of this compound hydrochloride dihydrate provided crucial insights into its molecular features and potential interactions with biological targets. []
  • Exploration of SAR: Comparing the activity of this compound with quinine and other stereoisomers highlighted the importance of the C9 configuration for antimalarial activity and laid the foundation for understanding its structure-activity relationship. [, , , ]
  • Development as a chiral scaffold: The recognition of this compound and its derivatives, such as 9-amino-9-deoxy-epiquinine, as versatile chiral scaffolds opened new avenues for their application in asymmetric catalysis and chiral separations. [, , , , , , ]

ANone: Research on this compound bridges several scientific disciplines, including:

  • Medicinal chemistry: Investigating its antimalarial activity and exploring its potential as a lead compound for developing new drugs. [, , , ]
  • Organic chemistry: Utilizing this compound derivatives as catalysts or ligands in asymmetric synthesis for the production of enantiomerically pure compounds with applications in pharmaceuticals and other fields. [, , , , , ]
  • Analytical chemistry: Employing this compound-based chiral selectors for the separation of enantiomers in chromatography, a crucial aspect of drug development and analysis. []

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